molecular formula C5H7N3O2 B12855940 2-Methyl-1,3-oxazole-5-carbohydrazide CAS No. 90585-89-0

2-Methyl-1,3-oxazole-5-carbohydrazide

Cat. No.: B12855940
CAS No.: 90585-89-0
M. Wt: 141.13 g/mol
InChI Key: LRIGPQDOEUCBMQ-UHFFFAOYSA-N
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Description

2-Methyloxazole-5-carbohydrazide is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 2-position and a carbohydrazide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyloxazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate under refluxing methanolic conditions for 3-5 hours . This reaction yields the desired carbohydrazide derivative.

Industrial Production Methods: Industrial production methods for 2-methyloxazole-5-carbohydrazide are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the carbohydrazide group to yield different functional groups.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Methyloxazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyloxazole-5-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The oxazole ring’s electronic properties enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methyloxazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

90585-89-0

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-methyl-1,3-oxazole-5-carbohydrazide

InChI

InChI=1S/C5H7N3O2/c1-3-7-2-4(10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9)

InChI Key

LRIGPQDOEUCBMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C(=O)NN

Origin of Product

United States

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